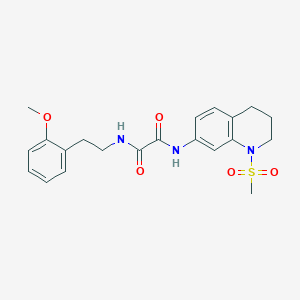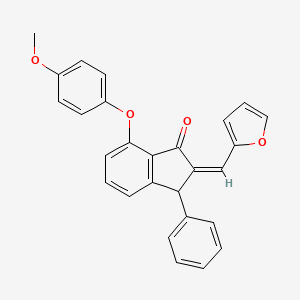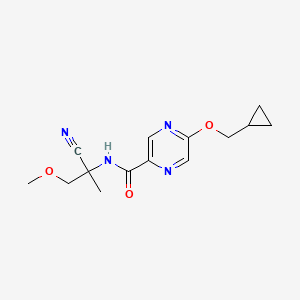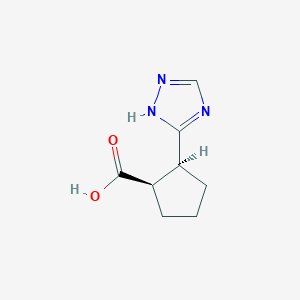![molecular formula C19H13NO3 B2760847 12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione CAS No. 670259-44-6](/img/structure/B2760847.png)
12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione” is a chemical compound with the molecular formula C19H13NO3. It is a derivative of naphtho[2,3-b]indolizine-6,11-dione .
Synthesis Analysis
The compound is synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The synthesis process is efficient and results in a novel naphtho[2,3-b]indolizine-6,11-dione derivative .Molecular Structure Analysis
The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis . The structure of two compounds was confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The photophysical properties of the synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .Physical And Chemical Properties Analysis
The compound exhibits ground and excited state reactivities and is highly suitable as an organocatalyst . It is a highly colored compound and a good fluorophore, showing excitation in the range 380–500 nm with wide emission bands .Wissenschaftliche Forschungsanwendungen
Antimycobacterial and DNA Cleavage Activities
The synthesis of medicinally important spiro derivatives, which may share structural similarities with the specified compound, shows significant promise in antimycobacterial efficacy against Mycobacterium tuberculosis H37Rv strain and DNA cleavage activity. These derivatives were developed using environmentally friendly methods, presenting an innovative approach to tackling tuberculosis and understanding DNA interactions (Dandia et al., 2013).
Antiproliferative Activity and DNA Topoisomerase IB Inhibition
Indolizinophthalazine-5,12-dione derivatives, related to the core structure of interest, have shown significant antiproliferative activity against various human tumor cell lines. This includes inhibiting DNA topoisomerase IB, suggesting a potential pathway for cancer treatment (Shen et al., 2010).
Anticancer Evaluation
The synthesis of 5-(2′-indolyl)thiazoles and their evaluation against selected human cancer cell lines reveal promising anticancer activity. This showcases the potential of structurally related compounds in developing new anticancer therapies (Vaddula et al., 2016).
Interaction with Serum Albumins
The interaction between 3-acetyl-4-oxo-6,7-dihydro-12H Indolo-[2,3-a] quinolizine and serum albumins (BSA and HSA) has been thoroughly studied, providing insight into how these compounds interact with transport proteins. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Mallick et al., 2005).
Fluorosensor Activity in Detecting Trace Metals
The modulation of the fluorosensor activity of a bioactive indoloquinolizine system in detecting trace metals like Cu2+ has been explored. This application is vital for developing new sensors for environmental monitoring and biomedical applications (Mallick et al., 2006).
Wirkmechanismus
Mode of Action
It’s known that the compound exhibits fluorescent properties .
Result of Action
It’s known that the compound exhibits fluorescent properties , which could potentially be used in various applications such as biochemical research and environmental science .
Action Environment
The action of 12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione is influenced by environmental factors such as solvent basicity . The compound shows negative solvatochromism, meaning its color changes in response to changes in the polarity of the solvent . This property could potentially be used in the development of new fluorophore scaffolds .
Zukünftige Richtungen
The present study aimed to design and synthesize a series of naphtho[2,3-b]indolizinedione derivatives bearing electron-donating and electron-withdrawing substituents and evaluated their photophysical properties and solvatochromism behavior . This suggests that future research could focus on exploring the effects of different substituents on the properties of these compounds.
Eigenschaften
IUPAC Name |
12-acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c1-10-7-8-20-14(9-10)15(11(2)21)16-17(20)19(23)13-6-4-3-5-12(13)18(16)22/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZWJCSNICLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)
![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)


![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)



![N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2760780.png)
![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2760783.png)
![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)

